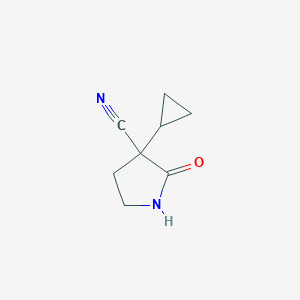

3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for 3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo- is1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11)/t8-/m1/s1 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

The physical form of 3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo- is described as a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as solubility, density, and refractive index are not available in the retrieved data.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The chemical compound "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-" is a significant intermediate in organic synthesis, contributing to the development of complex molecules with potential biological and pharmacological activities. For instance, the Mn(III)-mediated oxidative cyclization reaction utilizes pyrroles and indoles, revealing its role in synthesizing the tetracyclic core of tronocarpine, which is pivotal in drug discovery processes (Magolan & Kerr, 2006). This example underscores the compound's utility in generating novel structures, potentially leading to new therapeutic agents.

Fluorescent Properties and Biological Activities

Compounds featuring the pyridone fragment, such as "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-," exhibit a range of biological activities including anti-inflammatory, analgesic, anticancer, and cardiotonic effects. Their structural motif, particularly the presence of a cyano group, enhances fluorescence quantum yield, making these compounds valuable in fluorescent sensing applications (Fedoseev et al., 2015). This dual functionality—biological activity and optical properties—positions such compounds as interesting candidates for further exploration in medicinal chemistry and materials science.

Catalytic Applications and Material Science

The versatility of "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-" extends to catalysis and material science. For example, the development of poly-N-vinylpyrrolidinones with asymmetric centers derived from l-amino acids showcases the compound's role in stabilizing nanoclusters for catalytic asymmetric oxidations. This innovation opens new avenues for synthesizing optically active compounds, highlighting the material's significance in green chemistry and catalysis (Hao et al., 2016).

Environmental and Sensing Applications

The degradation mechanism of nitrogen heterocyclic compounds, like pyridine, in water using dielectric barrier discharge technology, illustrates the environmental applications of related compounds. This research provides insights into removing hazardous substances from water, demonstrating the potential of "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-" derivatives in environmental science and pollution control (Li et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLOYDKKQPQELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCNC2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2929234.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)

![Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate](/img/structure/B2929241.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)